The compound is cataloged with the chemical identifier 77557-03-0 and can be sourced from various chemical suppliers, including BenchChem. It is primarily classified as a benzimidazole derivative, which are compounds that have shown promise in drug discovery due to their ability to interact with biological targets effectively. Benzimidazoles are often utilized as pharmacophores due to their favorable pharmacokinetic properties and biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods, with one common approach being the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. A notable synthesis route involves:
In industrial applications, continuous flow synthesis methods may be employed to enhance yield and efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Key parameters for synthesis include temperature control (typically elevated temperatures), reaction time (often several hours), and the use of acidic catalysts to facilitate cyclization.
The molecular structure of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one features a benzimidazole core with an isobutyl substituent at the nitrogen atom.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one undergoes several types of chemical reactions:
The mechanism of action for 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific kinase targets.
Mode of Action:
The compound binds to active sites on kinases, inhibiting their activity. This inhibition disrupts critical signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a significant role in cell proliferation and survival.
Biochemical Pathways:
By inhibiting kinases like EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2), the compound induces cell cycle arrest and apoptosis in cancer cells, showcasing its potential as an anticancer agent.
The physical and chemical properties of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one include:
The solubility characteristics vary depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one has several notable applications in scientific research:
The benzo[d]imidazol-2(3H)-one system delivers three critical structural advantages for drug design:
Table 1: Key Identifiers of 1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-(2-methylpropyl)-1,3-dihydrobenzimidazol-2-one |
CAS Registry Number | 103853-62-9 |
Molecular Formula | C11H14N2O |
Molecular Weight | 190.25 g/mol |
Canonical SMILES | CC(C)CC1=CC2=C(C=C1)NC(=O)N2 |
InChIKey | VPPBTBPOZNPSCP-UHFFFAOYSA-N |
N-Alkylation at the N1 position of the benzimidazolone ring system induces profound changes in physicochemical properties and bioavailability:
Lipophilicity Modulation: Introduction of the isobutyl group (–CH2CH(CH3)2) significantly increases logP values compared to unsubstituted analogs. This enhanced lipophilicity improves membrane permeability, as evidenced by cellular uptake studies of isobutyl-substituted benzimidazolones in cancer cell lines [5] [8]. The branched alkyl chain provides optimal hydrophobic character without the excessive steric bulk observed in tert-butyl analogs, maintaining favorable ligand efficiency.
Conformational Effects: The isobutyl substituent imposes specific torsional restrictions on the benzimidazolone scaffold. X-ray crystallographic studies of related N-alkyl benzimidazolones reveal that branched alkyl chains like isobutyl induce a perpendicular orientation relative to the heterocyclic plane, potentially minimizing metabolic oxidation at benzylic positions while maintaining target engagement [7]. This conformational constraint explains the enhanced metabolic stability observed in isobutyl derivatives compared to straight-chain N-butyl analogs.
Biological Activity Enhancement: Structure-activity relationship (SAR) studies demonstrate that N-isobutyl substitution significantly enhances antiproliferative activity. In N-substituted benzimidazole-2-carboxamides, the isobutyl chain conferred superior cytotoxicity against HCT116 colorectal and H460 lung cancer cell lines (IC50 ≈ 0.4-0.6 μM) compared to smaller alkyl groups (methyl, ethyl) or linear propyl chains [8]. This activity enhancement is attributed to optimal hydrophobic filling of target binding pockets in kinases and other cancer targets.
Table 2: Impact of N-Substituents on Antiproliferative Activity of Benzimidazolone Derivatives
N-Substituent | HCT116 IC50 (μM) | H460 IC50 (μM) | Relative Lipophilicity (logP) |
---|---|---|---|
Unsubstituted (H) | >10 | >10 | 1.2 |
Methyl | 8.5 | 9.2 | 1.8 |
n-Propyl | 3.7 | 5.1 | 2.9 |
Isobutyl | 0.6 | 2.5 | 3.1 |
Cyclohexyl | 1.2 | 3.8 | 3.5 |
The evolution of benzimidazole-based therapeutics reveals a strategic progression toward targeted cancer therapies:
Early Generation Compounds (1980s-2000s): Initial development focused on unsubstituted or minimally substituted benzimidazoles as antivirals and antimicrobials. The discovery that 5-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 93-84-5) exhibited antiprotozoal activity marked the first therapeutic application of this core [10]. These early compounds established the benzimidazolone scaffold as a viable pharmacophore but lacked target specificity and exhibited limited bioavailability.
Halogenated Derivatives Era (2000-2010): Strategic halogen incorporation significantly improved potency and selectivity. Brominated derivatives like 5-bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one (CID 117207554) demonstrated enhanced anticancer activity through kinase inhibition mechanisms [6]. This period witnessed the development of gefitinib and related TKIs featuring halogenated benzimidazole components, establishing the scaffold's utility in targeted cancer therapy.
Modern Hybrid Molecules (2010-Present): Contemporary drug design incorporates 1-isobutyl-benzimidazolone into multi-target hybrids. Notable examples include:
Table 3: Evolution of Key Benzimidazolone-Based Therapeutic Agents
Generation | Representative Agents | Key Structural Features | Primary Therapeutic Application |
---|---|---|---|
First Generation | 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | Unsubstituted or nitro-functionalized | Antiprotozoal agents |
Halogenated Era | 5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one | Halogen at C5/C6 + N1 alkylation | Kinase inhibition (anticancer) |
Modern Hybrids | (E)-4-(((1-Isobutyl-1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides | Benzimidazolone linked to hydrazide via methylene bridge | Multi-kinase inhibition (anticancer) |
Salt Forms | VNPP433-3β dihydrochloride (containing isobutyl-benzimidazolone) | Hydrochloride salts of N-alkyl benzimidazolones | Castration-resistant prostate cancer |
The structural trajectory demonstrates increasing molecular sophistication: from simple nitro-substituted cores to hybrid architectures where 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one serves as a critical pharmacophoric element. This evolution reflects deeper understanding of structure-property relationships, particularly how the isobutyl group balances steric accessibility, lipophilicity, and directional interactions with biological targets [5] [8] [9]. Current research focuses on protein degradation approaches, where benzimidazolone-containing molecules like VNPP433-3β function as molecular glues to recruit E3 ubiquitin ligases, inducing degradation of oncogenic targets—a mechanism superior to traditional receptor antagonism [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0